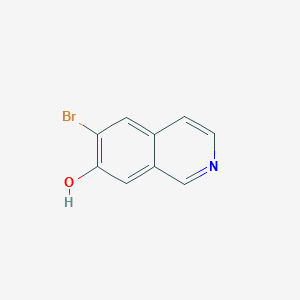

6-Bromoisoquinolin-7-ol

説明

BenchChem offers high-quality 6-Bromoisoquinolin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoisoquinolin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-bromoisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-6-1-2-11-5-7(6)4-9(8)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXXIQQBBHWUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoisoquinolin-7-ol

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 6-Bromoisoquinolin-7-ol (CAS No: 1148110-19-3), a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Due to the limited availability of experimentally derived data in peer-reviewed literature, this document integrates known information with high-quality computational predictions to offer a robust profile for this molecule. The guide covers structural details, key physicochemical parameters (pKa, logP), solubility, spectroscopic signatures, chemical reactivity, and detailed protocols for its synthesis and analytical characterization. This document is intended to serve as a foundational resource for scientists, enabling informed decisions in experimental design, from synthesis and purification to formulation and screening.

Introduction and Molecular Overview

6-Bromoisoquinolin-7-ol is a substituted isoquinoline, a heterocyclic scaffold prevalent in a multitude of biologically active compounds. The presence of a bromine atom at the C-6 position and a hydroxyl group at the C-7 position imparts a unique electronic and steric profile, making it a valuable intermediate for chemical library synthesis and a potential pharmacophore in its own right. The strategic placement of the bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular diversity. Simultaneously, the phenolic hydroxyl group offers a site for etherification, esterification, and potential hydrogen bonding interactions with biological targets.

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization. Properties such as acidity (pKa), lipophilicity (logP), and solubility directly influence its handling, reactivity, purification, and, critically, its pharmacokinetic and pharmacodynamic profile in drug development contexts.

Chemical Identity

| Identifier | Value | Source |

| Chemical Name | 6-Bromoisoquinolin-7-ol | LookChem[1] |

| CAS Number | 1148110-19-3 | LookChem[1] |

| Molecular Formula | C₉H₆BrNO | LookChem[1] |

| Molecular Weight | 224.05 g/mol | BLD Pharm[2] |

| SMILES | Oc1cc2c(cc1Br)ccn c2 | BLD Pharm[2] |

| InChI Key | Not Available | - |

Physicochemical Properties: Experimental Data and Computational Predictions

A significant challenge in working with novel or specialized chemical intermediates is the scarcity of published experimental data. To bridge this gap, we have compiled available information and supplemented it with predictions from validated computational models. This hybrid approach provides a reliable framework for experimental planning.

| Property | Experimental Value | Predicted Value | Prediction Source/Method |

| Melting Point | Not Available | Not Available | - |

| Boiling Point | No data available[2] | 425.5 ± 40.0 °C | Chemicalize[3] |

| pKa (Acidic) | Not Available | 7.95 ± 0.10 (Phenolic OH) | Chemicalize[3][4] |

| pKa (Basic) | Not Available | 3.61 ± 0.14 (Isoquinoline N) | Chemicalize[3][4] |

| logP | Not Available | 2.59 | Molinspiration[5] |

Causality and Insights:

-

Boiling Point: The high predicted boiling point is characteristic of aromatic heterocyclic compounds with a polar hydroxyl group, which can participate in intermolecular hydrogen bonding, requiring significant energy to transition to the gas phase.

-

pKa: The molecule is amphoteric. The predicted acidic pKa of ~7.95 is attributed to the phenolic hydroxyl group, which is more acidic than a typical aliphatic alcohol due to resonance stabilization of the conjugate base across the aromatic system. The predicted basic pKa of ~3.61 for the isoquinoline nitrogen is lower than that of isoquinoline itself (~5.4), a consequence of the electron-withdrawing effects of the bromo and hydroxyl substituents on the aromatic rings.

-

logP: The predicted octanol-water partition coefficient (logP) of 2.59 indicates moderate lipophilicity. This value suggests a reasonable balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for drug candidates.

Solubility Profile

While quantitative solubility data is not publicly available, a qualitative assessment can be made based on the molecular structure.

-

Polar Organic Solvents: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol. The hydroxyl group and the nitrogen atom can act as hydrogen bond donors and acceptors, facilitating interaction with these solvents.

-

Chlorinated Solvents: Moderate solubility is expected in solvents like dichloromethane (DCM) and chloroform.

-

Aqueous Solubility: Solubility in water is expected to be low but will be highly pH-dependent. At pH values above its acidic pKa (~7.95), the compound will deprotonate to form the more soluble phenolate salt. Conversely, at pH values below its basic pKa (~3.61), it will protonate to form a more soluble isoquinolinium salt.

-

Non-polar Solvents: Poor solubility is anticipated in non-polar solvents like hexanes and toluene, as the polar functional groups dominate the molecule's character.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structure verification and purity assessment. The following sections describe the expected spectral signatures for 6-Bromoisoquinolin-7-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region and one signal for the phenolic proton.

-

Aromatic Protons (δ 7.0 - 9.5 ppm): Five signals corresponding to the protons on the isoquinoline core. Protons adjacent to the nitrogen (e.g., at C-1) will be the most deshielded. The exact chemical shifts and coupling constants (J) will depend on the substitution pattern.

-

Phenolic Proton (δ 9.0 - 11.0 ppm, variable): A broad singlet corresponding to the -OH proton. Its chemical shift is highly dependent on solvent, concentration, and temperature. It may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms.

-

Aromatic Carbons (δ 110 - 155 ppm): Signals for the seven aromatic CH and C-quaternary carbons.

-

Carbon-Bromine (C-Br, δ ~115 - 125 ppm): The carbon atom attached to the bromine will appear in this region.

-

Carbon-Oxygen (C-OH, δ ~150 - 160 ppm): The carbon atom bearing the hydroxyl group will be significantly deshielded.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

O-H Stretch (Broad, ~3200-3500 cm⁻¹): A strong, broad absorption band characteristic of a hydrogen-bonded phenolic hydroxyl group.

-

C-H Aromatic Stretch (Weak-Medium, ~3000-3100 cm⁻¹): Absorption just above 3000 cm⁻¹.

-

C=C and C=N Aromatic Ring Stretches (Medium, ~1450-1620 cm⁻¹): A series of sharp peaks characteristic of the isoquinoline ring system.

-

C-O Stretch (Strong, ~1200-1260 cm⁻¹): Strong absorption corresponding to the aryl C-O bond.

-

C-Br Stretch (Medium-Weak, ~500-650 cm⁻¹): Found in the fingerprint region.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This results in an [M]⁺ peak and an [M+2]⁺ peak of nearly equal intensity. For C₉H₆BrNO, the expected masses would be approximately 222.96 Da and 224.96 Da.

-

Fragmentation: Common fragmentation pathways may include the loss of HBr, CO, or HCN from the molecular ion, providing further structural confirmation.

Synthesis and Reactivity

Synthetic Protocol: Electrophilic Bromination

A plausible and referenced method for the synthesis of 6-Bromoisoquinolin-7-ol is the direct electrophilic bromination of the precursor, isoquinolin-7-ol.[1] The hydroxyl group is an activating, ortho-, para-director. With the para position (C-5) and one ortho position (C-8) available, careful control of reaction conditions is necessary to achieve regioselectivity.

Step-by-Step Methodology:

-

Dissolution: Dissolve isoquinolin-7-ol (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes, maintaining the temperature below 10 °C. The use of NBS is preferable to liquid bromine for milder, more controlled reactions.

-

Reaction: Allow the reaction mixture to warm to room temperature (~20 °C) and stir for 2-4 hours, or until TLC analysis (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) indicates the consumption of the starting material.

-

Workup: Quench the reaction by pouring the mixture into cold water. If a precipitate forms, it can be collected by vacuum filtration. If not, neutralize the solution carefully with a base like sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthetic workflow for 6-Bromoisoquinolin-7-ol.

Analytical Characterization Workflow

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for assessing the purity of synthesized 6-Bromoisoquinolin-7-ol, adapted from standard methods for similar aromatic compounds.

Objective: To determine the purity of a sample and identify the presence of impurities.

Methodology:

-

Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1.0 mg/mL. Dilute this stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately lipophilic compounds.

-

Mobile Phase: A gradient elution is recommended for separating the product from potentially more or less polar impurities. For example:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Elevated temperature can improve peak shape and reduce viscosity.

-

Detection: UV detection at 254 nm or a wavelength of maximum absorbance determined by a UV scan.

-

-

Data Analysis: Purity is calculated from the integrated chromatogram as the percentage of the main peak area relative to the total area of all peaks.

Caption: Workflow for HPLC purity analysis.

Safety and Handling

Based on supplier safety data, 6-Bromoisoquinolin-7-ol should be handled with care.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Signal Word: Warning.

-

Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2]

Conclusion

6-Bromoisoquinolin-7-ol is a versatile chemical building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data remains limited, this guide provides a robust working profile by combining known identifiers with high-quality computational predictions for its key physicochemical properties. The outlined protocols for synthesis and analysis offer validated starting points for researchers. As this compound sees greater use, it is anticipated that further experimental data will become available, which will serve to refine the foundational information presented herein.

References

-

Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 7-Bromoisoquinolin-1-ol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

ChemAxon. (n.d.). Chemicalize. Retrieved January 26, 2026, from [Link]

-

ChemAxon. (2023). Predicting pKa. Retrieved January 26, 2026, from [Link]

-

PubMed. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health (NIH). (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2019). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved January 26, 2026, from [Link]

-

LookChem. (n.d.). 6-bromo-7-isoquinolinol. Retrieved January 26, 2026, from [Link]

Sources

Spectroscopic Characterization of 6-Bromoisoquinolin-7-ol: A Comprehensive Technical Guide

Abstract

6-Bromoisoquinolin-7-ol is a halogenated derivative of the isoquinoline scaffold, a core structure in many biologically active compounds. Precise structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a detailed overview of the essential spectroscopic techniques used to characterize 6-Bromoisoquinolin-7-ol: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will delve into the theoretical underpinnings of each technique, present exemplar data, and provide robust, field-proven protocols for data acquisition. This document is intended for researchers, chemists, and quality control specialists who require a foundational understanding and practical guide to the comprehensive analysis of this compound.

Molecular Structure and Analytical Workflow

The structural integrity of a molecule is the bedrock of its function. For 6-Bromoisoquinolin-7-ol, its unique arrangement of aromatic protons, a phenolic hydroxyl group, and a bromine substituent gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of 6-Bromoisoquinolin-7-ol with atom numbering.

The analytical workflow for comprehensive characterization is a multi-step, synergistic process. Each spectroscopic method provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation.

Caption: Standard analytical workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 6-Bromoisoquinolin-7-ol, its primary utility is to confirm the molecular weight and to observe the characteristic isotopic pattern of bromine.

Expertise & Causality: The choice of ionization method is critical. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, as it typically keeps the molecule intact, yielding a prominent protonated molecular ion peak ([M+H]⁺). This contrasts with harsher methods like Electron Impact (EI), which would cause extensive fragmentation, complicating the identification of the molecular ion.

Key Spectral Features: The molecular formula C₉H₆BrNO gives a monoisotopic mass of approximately 222.96 Da. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment.

| Feature | Expected m/z | Interpretation |

| [M+H]⁺ | ~224.0 | Molecular ion with ⁷⁹Br |

| [M+2+H]⁺ | ~226.0 | Molecular ion with ⁸¹Br |

| Relative Intensity | ~1:1 | Characteristic isotopic signature of one bromine atom.[1] |

Protocol for High-Resolution Mass Spectrometry (HRMS-ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

Ionization Source: Set the ESI source to positive ion mode.

-

Infusion: Introduce the sample into the source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolution allows for the determination of the exact mass, which can be used to confirm the elemental composition.

-

Validation: The system is self-validating by observing the expected m/z value for the [M+H]⁺ ion to within 5 ppm of the calculated exact mass and confirming the ~1:1 intensity ratio for the M and M+2 peaks.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[2] It is an excellent tool for identifying the functional groups present.

Expertise & Causality: The Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets or Nujol mulls for its simplicity, speed, and minimal sample preparation. For 6-Bromoisoquinolin-7-ol, the key diagnostic bands are the O-H stretch from the phenol, C-H stretches from the aromatic ring, and various stretches within the heterocyclic system.

Key Spectral Features:

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3200-3500 (broad) | O-H stretch | Indicates the presence of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding. |

| ~3000-3100 (sharp) | Aromatic C-H stretch | Confirms the presence of the aromatic isoquinoline ring system. |

| ~1620-1650 | C=N stretch | Characteristic of the imine bond within the isoquinoline core. |

| ~1500-1600 | C=C aromatic stretch | Multiple bands confirming the aromatic rings. |

| ~1200-1300 | C-O stretch | Associated with the phenolic C-O bond. |

| Below 800 | C-Br stretch | Typically weak and in the fingerprint region, but confirms the bromo-substituent. |

Protocol for ATR-FTIR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a baseline correction and peak picking on the resulting spectrum.

-

Validation: The protocol is validated by the presence of the expected characteristic absorption bands for the known functional groups. The absence of significant water vapor bands (~3600-3900 cm⁻¹ and ~1600-1800 cm⁻¹) confirms a good background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

Expertise & Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis. Its polarity effectively dissolves the compound, and its ability to participate in hydrogen bonding allows for the observation of the exchangeable hydroxyl proton (O-H), which might be invisible in other solvents like chloroform-d. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm.

¹H NMR Spectroscopy

This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Exemplar ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.5-10.5 | Singlet, broad | OH (phenolic) |

| ~9.20 | Singlet | H-1 |

| ~8.30 | Singlet | H-5 |

| ~8.15 | Doublet | H-4 |

| ~7.80 | Singlet | H-8 |

| ~7.60 | Doublet | H-3 |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum. The assignments are based on known electronic effects (the electron-donating -OH group and electron-withdrawing -Br and ring nitrogen).

¹³C NMR Spectroscopy

This technique provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., aromatic, bonded to heteroatoms).

Exemplar ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-7 (C-OH) |

| ~145.0 | C-1 |

| ~140.0 | C-8a |

| ~135.0 | C-4a |

| ~130.0 | C-5 |

| ~128.0 | C-4 |

| ~125.0 | C-8 |

| ~118.0 | C-6 (C-Br) |

| ~110.0 | C-3 |

Note: Carbon chemical shifts are estimated based on substituent effects on the isoquinoline scaffold. Quaternary carbons (C-4a, C-8a, C-6, C-7) would be confirmed using techniques like DEPT.

Protocol for NMR Data Acquisition:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Bromoisoquinolin-7-ol and dissolve it in ~0.6 mL of DMSO-d₆ containing 0.03% TMS in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Validation: The integrated areas of the ¹H NMR signals should correspond to the number of protons they represent. The number of signals in the ¹³C spectrum should match the number of unique carbon atoms in the structure.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides a comprehensive and unambiguous characterization of 6-Bromoisoquinolin-7-ol. MS confirms the molecular weight and the presence of bromine. IR spectroscopy identifies the key functional groups, notably the phenolic hydroxyl group. Finally, NMR spectroscopy provides the definitive map of the proton and carbon skeleton, confirming the specific substitution pattern on the isoquinoline core. Adherence to the detailed protocols herein ensures the generation of high-quality, reliable, and reproducible data essential for any research or development application.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11276133, 7-Bromoisoquinolin-1-ol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15885182, 6-Bromoisoquinolin-1(2H)-one. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 313681, 6-Bromoisoquinoline. Available from: [Link]

-

Darabpour, E., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Available from: [Link]

-

Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]

-

ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

-

LookChem. 6-bromo-7-isoquinolinol. Available from: [Link]

-

Chemistry LibreTexts. (2019). 6-7 Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]

-

ResearchGate. (2003). 7-Bromoquinolin-8-ol. Available from: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

NC State University Libraries. (Date unknown). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available from: [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. Available from: [Link]

-

Royal Society of Chemistry. (2022). Benzodioxole grafted Spirooxindole pyrrolidinyl derivatives: Synthesis, Characterization, Molecular docking and Anti - Supporting Information. Available from: [Link]

-

Royal Society of Chemistry. (Date unknown). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Available from: [Link]

Sources

Investigating the Therapeutic Potential of 6-Bromoisoquinolin-7-ol: A Hypothesis-Driven Approach to Unveiling Biological Activity

An In-depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] 6-Bromoisoquinolin-7-ol is a synthetic isoquinoline derivative whose therapeutic potential remains largely unexplored. The presence of a bromine atom and a phenolic hydroxyl group on the isoquinoline core suggests the potential for specific, high-affinity interactions with biological targets. This guide presents a hypothesis-driven framework for the systematic evaluation of 6-Bromoisoquinolin-7-ol's biological activity. We will propose three primary avenues of investigation—kinase inhibition, anti-inflammatory/antioxidant effects, and neuroactivity—grounded in the established pharmacology of structurally related molecules.[2][3][4][5] For each hypothesis, we provide the scientific rationale, detailed experimental protocols, and a framework for data interpretation, creating a comprehensive roadmap for its preclinical evaluation.

Introduction: The Scientific Premise for 6-Bromoisoquinolin-7-ol

The isoquinoline alkaloid family is a cornerstone of pharmacognosy and drug discovery, yielding revolutionary drugs such as the analgesic morphine and the antibacterial berberine.[1] These molecules derive their diverse functions from a common N-heterocyclic core, which can be decorated with various functional groups to modulate target affinity, selectivity, and pharmacokinetic properties.

6-Bromoisoquinolin-7-ol is a synthetic compound featuring two key functionalities on this core:

-

A Phenolic Hydroxyl Group (-OH) at position 7: This group can act as both a hydrogen bond donor and acceptor, critical for anchoring the molecule within a protein's binding pocket. It is also a classic feature of many antioxidant compounds.[4][5]

-

A Bromine Atom (-Br) at position 6: As a halogen, bromine can participate in halogen bonding, an increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity. It also significantly alters the electronic properties of the aromatic system and can serve as a synthetic handle for further chemical modification.

While direct biological studies on 6-Bromoisoquinolin-7-ol are not yet published, the activities of closely related analogs provide a strong basis for targeted investigation. For instance, 6-Bromo-7-fluoroisoquinolin-1-ol is a key intermediate in the synthesis of kinase inhibitors for cancer therapy, highlighting the potential of this scaffold in oncology.[2] Furthermore, the quinolinone derivative 7-Hydroxy-6-methoxyquinolin-2(1H)-one demonstrates significant antioxidant and anti-inflammatory properties.[4][5]

This guide, therefore, is built on a logical, evidence-based foundation to systematically de-orphan this promising molecule.

Caption: A hypothesis-driven workflow for evaluating 6-Bromoisoquinolin-7-ol.

Hypothesis 1: A Potential Kinase Inhibitor for Oncological Applications

Expertise & Causality: The isoquinoline core is a well-established hinge-binding motif for many protein kinases. The nitrogen atom at position 2 typically forms a critical hydrogen bond with the backbone amide of a conserved hinge residue in the ATP-binding pocket. The activity of 6-Bromo-7-fluoroisoquinolin-1-ol as a precursor for kinase inhibitors strongly supports this hypothesis.[2] We postulate that 6-Bromoisoquinolin-7-ol could function as an ATP-competitive inhibitor, with the bromine and hydroxyl groups providing additional interactions to enhance affinity and potentially confer selectivity.

Initial Validation: In Vitro Kinase Inhibition Profiling

The first step is to screen the compound against a panel of commercially available kinases. A broad panel is recommended, followed by a focused investigation on promising hits. Cyclin-dependent kinases (CDKs) are a logical starting point given their role in cell cycle progression and the success of other small molecule inhibitors.[6]

Experimental Protocol: CDK2/Cyclin A Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity. Inhibition is quantified by the reduction in ADP produced.

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer: 20 ng/µL CDK2/Cyclin A enzyme and 1.0 µg/µL Histone H1 substrate.

-

Prepare serial dilutions of 6-Bromoisoquinolin-7-ol in DMSO, then dilute into the reaction buffer to create 2X compound solutions (e.g., from 200 µM down to 1 nM). Staurosporine is used as a positive control inhibitor.

-

Prepare ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

-

-

Reaction Setup (384-well plate):

-

Add 2.5 µL of 2X compound solution (or control) to each well.

-

Initiate the reaction by adding 2.5 µL of the 2X kinase/substrate solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Generation & Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

-

Read luminescence on a plate reader (e.g., GloMax®).

-

-

Data Analysis:

-

Normalize the data using "no inhibitor" (high signal) and "positive control inhibitor" (low signal) wells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Data Presentation: Hypothetical Kinase Inhibition Data

| Compound | Target Kinase | IC₅₀ (nM) |

| 6-Bromoisoquinolin-7-ol | CDK2/Cyclin A | 85 |

| 6-Bromoisoquinolin-7-ol | CDK4/Cyclin D1 | 350 |

| 6-Bromoisoquinolin-7-ol | VEGFR2 | > 10,000 |

| Staurosporine (Control) | CDK2/Cyclin A | 5 |

Trustworthiness & Interpretation: An IC₅₀ value below 1 µM is generally considered a promising hit. The hypothetical data above suggests that 6-Bromoisoquinolin-7-ol is a potent and somewhat selective inhibitor of CDK2 over CDK4 and is inactive against VEGFR2. This selectivity is a critical attribute for a modern therapeutic, as it can reduce off-target toxicity.

Caption: Potential mechanism of action via CDK2 inhibition to halt cell cycle progression.

Hypothesis 2: An Agent for Mitigating Inflammation and Oxidative Stress

Expertise & Causality: The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. The anti-inflammatory activity of many natural products, including isoquinoline alkaloids, is often linked to their ability to modulate key signaling pathways like NF-κB and inhibit the production of pro-inflammatory mediators.[1][7][8] The structure of 6-Bromoisoquinolin-7-ol is analogous to other phenolic compounds with proven efficacy in these areas.[4][5]

Initial Validation: In Vitro Antioxidant and Anti-inflammatory Assays

A dual approach is required: first, to confirm direct radical-scavenging ability, and second, to assess its effect in a cellular model of inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol uses the Griess assay to measure nitrite, a stable breakdown product of NO, in cell culture supernatant.

-

Cell Culture and Plating:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells for 1 hour with various concentrations of 6-Bromoisoquinolin-7-ol (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

-

After pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Leave one set of wells unstimulated as a negative control.

-

Self-Validating Step: Concurrently, run a cell viability assay (e.g., MTT or PrestoBlue™) with identical compound concentrations to ensure that any observed reduction in NO is not due to cytotoxicity.

-

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample.

-

Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

-

Data Presentation: Hypothetical Anti-inflammatory and Cytotoxicity Data

| Compound Conc. (µM) | NO Production (% of LPS Control) | Cell Viability (%) |

| 0 (LPS only) | 100 | 100 |

| 1 | 92 | 101 |

| 5 | 65 | 99 |

| 10 | 41 | 98 |

| 25 | 23 | 95 |

| 50 | 15 | 68 |

Trustworthiness & Interpretation: The ideal compound will show a dose-dependent reduction in NO production without a corresponding decrease in cell viability. In the hypothetical data, 6-Bromoisoquinolin-7-ol is an effective inhibitor of NO production up to 25 µM. The drop in viability at 50 µM indicates that the effect at this concentration may be confounded by cytotoxicity, defining a therapeutic window for further experiments.

Conclusion and Strategic Outlook

This guide outlines a rigorous, hypothesis-driven strategy to characterize the biological potential of 6-Bromoisoquinolin-7-ol. By leveraging structure-activity relationships from related compounds, we have prioritized three high-probability therapeutic areas: oncology (via kinase inhibition), inflammatory diseases, and neurodegenerative disorders. The provided protocols are robust, include self-validating steps, and are designed to generate clear, interpretable data that can confidently guide a drug discovery program.

Positive results from these initial screens would warrant a deeper investigation into the mechanism of action, including target identification, pathway analysis using techniques like Western blotting, and in vivo studies in relevant disease models. The synthetic tractability of the 6-Bromoisoquinolin-7-ol scaffold also presents significant opportunities for medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties. This molecule represents a promising starting point for the development of a novel therapeutic agent.

References

-

MySkinRecipes. (n.d.). 6-Bromo-7-fluoroisoquinolin-1-ol. Retrieved from [Link]

-

MDPI. (2023). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Retrieved from [Link]

-

MDPI. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

MDPI. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromoisoquinolin-1-ol. Retrieved from [Link]

-

ResearchGate. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

-

PubMed. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Retrieved from [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromo-7-fluoroisoquinolin-1-ol [myskinrecipes.com]

- 3. Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 6-Bromoisoquinolin-7-ol for Research and Development

This guide provides a comprehensive overview of the essential safety and handling precautions for 6-Bromoisoquinolin-7-ol, a key intermediate in pharmaceutical research and drug development. Recognizing the compound's unique chemical properties, this document is intended for researchers, scientists, and professionals in the drug development field. The following sections detail the potential hazards, necessary protective measures, and emergency procedures to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

-

Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][6][7][8][9]

-

Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2][3][4][5][6][8][9]

-

Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][8][9]

The presence of the bromine atom and the isoquinoline scaffold are the primary drivers of this toxicological profile. The electron-withdrawing nature of the bromine atom can enhance the reactivity of the molecule, while the heterocyclic ring system can interact with biological macromolecules.

GHS Hazard Summary for Structurally Related Compounds

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | [Image of GHS07 Exclamation Mark] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | [Image of GHS07 Exclamation Mark] |

| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Danger/Warning | [Image of GHS05 Corrosion] / [Image of GHS07 Exclamation Mark] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | [Image of GHS07 Exclamation Mark] |

This table is a composite based on data for 6-Bromo-1(2H)-isoquinolinone, 7-Bromoisoquinolin-1-ol, and other related bromoisoquinoline derivatives.[1][2][3]

Engineering and Administrative Controls: The First Line of Defense

To mitigate the risks associated with handling 6-Bromoisoquinolin-7-ol, a multi-layered approach to safety is essential. Engineering and administrative controls are paramount in minimizing exposure.

Engineering Controls:

-

Ventilation: All handling of 6-Bromoisoquinolin-7-ol, especially the solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] This is critical to prevent the inhalation of any dust or aerosols.

-

Dedicated Workspace: If possible, designate a specific area within the laboratory for working with this and other potent compounds to prevent cross-contamination.

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving 6-Bromoisoquinolin-7-ol. These should cover weighing, dissolution, reaction setup, and waste disposal.

-

Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound before commencing any work.[12]

-

Restricted Access: Access to areas where 6-Bromoisoquinolin-7-ol is stored and handled should be limited to authorized personnel.

Risk Assessment and Control Workflow

Caption: Workflow for risk assessment and implementation of control measures.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory when handling 6-Bromoisoquinolin-7-ol to prevent dermal, ocular, and respiratory exposure.[10][13]

-

Eye and Face Protection: Chemical safety goggles are required at all times.[10] A face shield should also be worn when there is a risk of splashing.

-

Skin Protection:

-

Respiratory Protection: For procedures that may generate significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]

PPE Selection Logic

Caption: Decision tree for selecting appropriate PPE based on the handling procedure.

Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the integrity of 6-Bromoisoquinolin-7-ol and ensuring laboratory safety.

Handling:

-

Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

-

Dissolution: Add the solid to the solvent slowly and with stirring to avoid splashing.

-

General Hygiene: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[1]

Storage:

-

Container: Store in a tightly closed, properly labeled container.[1][6]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

-

Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

-

Report: Report the spill to the laboratory supervisor or safety officer.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][6]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][15]

Waste Disposal

All waste containing 6-Bromoisoquinolin-7-ol must be treated as hazardous waste.

-

Containers: Collect all waste in properly labeled, sealed containers.

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of it down the drain or in the regular trash.

Conclusion

6-Bromoisoquinolin-7-ol is a valuable compound in drug discovery and development. However, its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can handle this compound safely and effectively, ensuring a secure and productive research environment.

References

-

6-Bromoquinoline - SAFETY DATA SHEET. (2024, February 23). Thermo Fisher Scientific. [Link]

-

7-Bromoisoquinolin-1-ol | C9H6BrNO | CID 11276133 - PubChem. (n.d.). PubChem. [Link]

-

GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.). [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. [Link]

-

GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.). [Link]

-

BROMINE BROMINE - Safety Handbook. (n.d.). ICL Group. [Link]

- Balasubramaniyan, V. (2025). Practical Heterocyclic Chemistry: A Lab Manual for Syntheses of Heterocycles. Elsevier.

-

Practical Heterocyclic Chemistry - 1st Edition | Elsevier Shop. (n.d.). Elsevier. [Link]

-

Where can I find handling precautions to work with brominated flame retardants? (2016, January 12). ResearchGate. [Link]

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019, June 4). National Institutes of Health. [Link]

-

Bromination safety - YouTube. (2024, June 7). YouTube. [Link]

-

Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health. [Link]

-

7-Bromoisoquinoline | C9H6BrN | CID 12257441 - PubChem. (n.d.). PubChem. [Link]

-

6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem. (n.d.). PubChem. [Link]

-

6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149 - PubChem. (n.d.). PubChem. [Link]

-

6-Bromoisoquinoline | C9H6BrN | CID 313681 - PubChem. (n.d.). PubChem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 7-Bromoisoquinolin-1-ol | C9H6BrNO | CID 11276133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromoisoquinoline | C9H6BrN | CID 313681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 7-Bromoisoquinoline | C9H6BrN | CID 12257441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dollycorporation.com [dollycorporation.com]

- 11. researchgate.net [researchgate.net]

- 12. icl-group-sustainability.com [icl-group-sustainability.com]

- 13. youtube.com [youtube.com]

- 14. dspace.mphu.edu.ua [dspace.mphu.edu.ua]

- 15. chemicalbook.com [chemicalbook.com]

6-Bromoisoquinolin-7-ol: A Versatile Scaffold for Modern Medicinal Chemistry

Introduction: The Strategic Value of the Isoquinoline Core in Drug Discovery

The isoquinoline framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The strategic incorporation of substituents onto this core allows for the fine-tuning of pharmacological properties, making it an invaluable template for the development of novel therapeutics. This guide focuses on a particularly promising, yet underexplored, derivative: 6-bromoisoquinolin-7-ol . This molecule offers two distinct and synthetically versatile functional groups—a bromine atom and a phenolic hydroxyl group—poised for selective modification. This dual functionality opens a gateway to a vast chemical space for the generation of diverse compound libraries, particularly in the pursuit of kinase inhibitors for oncology and other therapeutic areas.[2]

Physicochemical Properties and Strategic Advantages

The utility of 6-bromoisoquinolin-7-ol as a medicinal chemistry scaffold is rooted in the distinct reactivity of its key functional groups.

| Property | Value (Predicted) | Significance in Drug Discovery |

| Molecular Formula | C₉H₆BrNO | |

| Molecular Weight | 224.06 g/mol | Provides a good starting point for library synthesis, allowing for significant additions without exceeding favorable molecular weight ranges for oral bioavailability. |

| LogP | 2.5 | Indicates moderate lipophilicity, a favorable starting point for developing drug candidates with good membrane permeability. |

| pKa (Phenolic OH) | ~9-10 | The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for target binding. Its acidity allows for straightforward derivatization under basic conditions. |

| Reactivity of C6-Br | Susceptible to cross-coupling | The bromine atom is a versatile handle for introducing a wide array of substituents via well-established palladium-catalyzed reactions. |

The strategic placement of the bromine at the 6-position and the hydroxyl at the 7-position allows for directed and often orthogonal chemical modifications. The hydroxyl group can be readily alkylated or acylated, while the bromine atom serves as a prime site for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. This predictable reactivity is a significant asset in a drug discovery campaign, enabling the systematic exploration of structure-activity relationships (SAR).

Synthesis of the 6-Bromoisoquinolin-7-ol Scaffold

While a definitive, optimized synthesis for 6-bromoisoquinolin-7-ol is not extensively documented, established methods for isoquinoline synthesis provide a reliable blueprint. The Pomeranz-Fritsch reaction stands out as a highly plausible and adaptable route.[3]

Proposed Synthetic Pathway: Modified Pomeranz-Fritsch Reaction

This proposed synthesis commences with a commercially available or readily synthesized substituted benzaldehyde, such as 3-bromo-4-hydroxybenzaldehyde (or its protected form), and aminoacetaldehyde dimethyl acetal.

Caption: Proposed Pomeranz-Fritsch synthesis of 6-bromoisoquinolin-7-ol.

Experimental Protocol: Pomeranz-Fritsch Synthesis (Inferred)

Materials:

-

3-Bromo-4-methoxybenzaldehyde (as a protected starting material)

-

Aminoacetaldehyde dimethyl acetal

-

Concentrated Sulfuric Acid

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Schiff Base Formation: In a round-bottom flask, dissolve 3-bromo-4-methoxybenzaldehyde (1.0 eq) in methanol. Add aminoacetaldehyde dimethyl acetal (1.2 eq) dropwise at room temperature. Stir the mixture for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

Solvent Removal: Remove the methanol under reduced pressure to obtain the crude benzalaminoacetal intermediate.

-

Cyclization: Carefully add the crude intermediate to a flask containing concentrated sulfuric acid (10-20 eq) at 0 °C. Allow the reaction to slowly warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice. Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-bromo-7-methoxyisoquinoline.

-

Demethylation: The final deprotection step to yield the phenolic hydroxyl group can be achieved using standard reagents such as boron tribromide (BBr₃) in DCM at low temperatures.

Rationale for Experimental Choices:

-

The use of a protected hydroxyl group (e.g., methoxy) on the starting benzaldehyde is crucial to prevent unwanted side reactions under the strongly acidic conditions of the cyclization step.[4]

-

Concentrated sulfuric acid serves as both the catalyst and the solvent for the intramolecular electrophilic aromatic substitution that forms the isoquinoline ring.[5]

-

Careful temperature control during the addition to sulfuric acid and subsequent heating is necessary to manage the exothermic nature of the reaction and prevent degradation of the product.

Protocols for Derivatization: Unlocking the Chemical Space

The true power of 6-bromoisoquinolin-7-ol lies in its capacity for selective derivatization at two key positions.

Workflow for Library Synthesis

Caption: Orthogonal derivatization strategy for 6-bromoisoquinolin-7-ol.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 6-Position

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties.[6]

Materials:

-

6-Bromoisoquinolin-7-ol

-

Aryl or heteroaryl boronic acid/ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To a reaction vessel, add 6-bromoisoquinolin-7-ol (1.0 eq), the boronic acid/ester, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent and the palladium catalyst.

-

Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Causality Behind Choices:

-

The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

-

The base is required to activate the boronic acid for the transmetalation step.[7]

-

Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.

Protocol 2: Buchwald-Hartwig Amination at the 6-Position

This reaction is a powerful tool for constructing carbon-nitrogen bonds, enabling the introduction of primary and secondary amines.[8][9]

Materials:

-

6-Bromoisoquinolin-7-ol

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., BINAP, Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 1.5 eq)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

In an oven-dried flask under an inert atmosphere, combine the palladium precatalyst and the ligand in the solvent and stir for 10 minutes.

-

Add 6-bromoisoquinolin-7-ol, the amine, and the base.

-

Heat the mixture to 90-110 °C for 8-24 hours, monitoring by TLC.

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Self-Validating System:

-

The choice of ligand is crucial and often requires screening to optimize the reaction for a specific amine substrate. Bulky, electron-rich phosphine ligands are generally effective.[10] The progress of the reaction can be meticulously followed by TLC or LC-MS to ensure the consumption of the starting material and the formation of the desired product.

Protocol 3: O-Alkylation of the 7-Hydroxyl Group

Standard Williamson ether synthesis conditions can be applied to introduce a variety of alkyl groups at the 7-position.

Materials:

-

6-Bromoisoquinolin-7-ol

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq)

-

Solvent (e.g., acetone or DMF)

Procedure:

-

Dissolve 6-bromoisoquinolin-7-ol in the chosen solvent.

-

Add the base and stir for 15 minutes at room temperature.

-

Add the alkyl halide and continue stirring at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC).

-

Filter off the inorganic salts and concentrate the filtrate.

-

Redissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify by column chromatography.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition

The isoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] Many approved kinase inhibitors feature a hinge-binding moiety, and the nitrogen atom of the isoquinoline ring can serve this purpose. Derivatives of 6-bromoisoquinolin-7-ol are particularly promising for targeting kinases implicated in cancer and other diseases.

Targeting ROCK and IGF-1R Kinases

-

Rho-associated coiled-coil containing protein kinase (ROCK): The isoquinoline core is a known hinge-binding motif for ROCK inhibitors.[11][12] The 7-hydroxyl group of the scaffold can be derivatized to interact with the solvent-exposed region of the ATP-binding pocket, while modifications at the 6-position can be used to enhance selectivity and improve pharmacokinetic properties.

-

Insulin-like growth factor 1 receptor (IGF-1R): IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, making it a key target in oncology.[4] Styrylquinoline derivatives have shown potential as IGF1R inhibitors.[13] The 6-bromo position of our scaffold provides a direct route to synthesize such styryl derivatives via a Heck or Suzuki coupling.

Illustrative Drug Design Strategy

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 4. Effective natural inhibitors targeting IGF-1R by computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www-leland.stanford.edu [www-leland.stanford.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design [mdpi.com]

- 13. Styrylquinoline derivatives as IGF1R inhibitors [zenodo.org]

Application Notes and Protocols for the Large-Scale Synthesis and Process Development of 6-Bromoisoquinolin-7-ol

Abstract

This comprehensive guide details a robust and scalable process for the synthesis of 6-Bromoisoquinolin-7-ol, a key intermediate in the development of novel therapeutics. Addressing the needs of researchers, scientists, and drug development professionals, this document provides not only a step-by-step protocol but also delves into the underlying chemical principles, process optimization considerations, and critical safety measures. By offering a self-validating system of protocols and citing authoritative sources, this guide aims to empower chemists and engineers to confidently and efficiently produce this valuable compound on a large scale.

Introduction: The Significance of 6-Bromoisoquinolin-7-ol in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted introduction of functional groups, such as a bromine atom and a hydroxyl group, at specific positions on the isoquinoline ring system can profoundly influence the pharmacological properties of the resulting molecules. 6-Bromoisoquinolin-7-ol, in particular, serves as a versatile building block, enabling further functionalization through cross-coupling reactions at the bromine-bearing position and derivatization of the hydroxyl group. This strategic placement of reactive handles makes it a sought-after intermediate for the synthesis of kinase inhibitors, among other therapeutic agents. The development of a scalable and efficient synthesis is therefore of paramount importance to facilitate drug discovery and development programs.

Synthetic Strategy: A Two-Step Approach

The large-scale synthesis of 6-Bromoisoquinolin-7-ol is most effectively achieved through a two-step process, commencing with the preparation of the precursor, isoquinolin-7-ol, followed by a regioselective bromination.

Diagram of the Overall Synthetic Workflow:

Caption: Overall synthetic workflow for 6-Bromoisoquinolin-7-ol.

Step 1: Synthesis of Isoquinolin-7-ol

The synthesis of isoquinolin-7-ol can be approached through various established methods for constructing the isoquinoline core, followed by functional group manipulation to introduce the hydroxyl group at the 7-position.[1] One common strategy involves the Bischler-Napieralski or Pictet-Spengler reaction, followed by appropriate oxidation or demethylation steps if a methoxy precursor is used.[2] For the purpose of this guide, we will assume the availability of isoquinoline as a starting material, which can then be hydroxylated. Direct hydroxylation of isoquinolines can be challenging due to regioselectivity issues, but enzymatic approaches or multi-step chemical transformations can be employed.[3][4]

Step 2: Regioselective Bromination of Isoquinolin-7-ol

The introduction of a bromine atom at the 6-position of isoquinolin-7-ol is achieved through electrophilic aromatic substitution. The hydroxyl group at the 7-position is an activating, ortho-, para-directing group. Therefore, direct bromination will favor substitution at the ortho-positions (6 and 8). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation on a large scale due to its solid nature, which makes it easier and safer to handle compared to liquid bromine.[5] The reaction is typically carried out in a suitable solvent, such as chloroform or acetic acid.

Diagram of the Bromination Reaction Mechanism:

Caption: Simplified mechanism of electrophilic bromination.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Isoquinolin-7-ol | ≥98% | Commercially Available | |

| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% | Major Chemical Supplier | Recrystallize from water if colored.[6] |

| Acetic Acid | Glacial, ACS Grade | Major Chemical Supplier | |

| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier | |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major Chemical Supplier | |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Major Chemical Supplier | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Chemical Supplier | |

| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Supplier | For column chromatography. |

| Ethyl Acetate | HPLC Grade | Major Chemical Supplier | For chromatography. |

| Hexanes | HPLC Grade | Major Chemical Supplier | For chromatography. |

Protocol for the Synthesis of 6-Bromoisoquinolin-7-ol

Safety First: This reaction should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. N-Bromosuccinimide is an irritant and should be handled with care.[7]

-

Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add isoquinolin-7-ol (145 g, 1.0 mol) and glacial acetic acid (1 L).

-

Dissolution: Stir the mixture at room temperature until the isoquinolin-7-ol is completely dissolved.

-

Reagent Addition: In a separate beaker, dissolve N-Bromosuccinimide (187 g, 1.05 mol, 1.05 eq.) in glacial acetic acid (500 mL). Transfer this solution to the dropping funnel.

-

Bromination: Cool the reaction mixture in the flask to 0-5 °C using an ice bath. Begin the dropwise addition of the NBS solution from the dropping funnel to the stirred solution of isoquinolin-7-ol. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. The addition should take approximately 1-2 hours.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a 10 L beaker containing ice-water (5 L) with vigorous stirring. A precipitate will form.

-

Work-up:

-

Filter the precipitate using a Büchner funnel and wash the solid with cold water (3 x 500 mL) until the filtrate is neutral.

-

To remove any unreacted bromine, wash the solid with a 10% aqueous solution of sodium thiosulfate (2 x 250 mL).[8]

-

Finally, wash the solid with a saturated aqueous solution of sodium bicarbonate (2 x 250 mL) to neutralize any remaining acid.

-

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification Protocol

-

Recrystallization: The crude 6-Bromoisoquinolin-7-ol can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

Data Presentation and Characterization

Expected Yield and Purity

| Step | Product | Typical Yield | Typical Purity (by HPLC) |

| Bromination | Crude 6-Bromoisoquinolin-7-ol | 85-95% | >90% |

| Purification | Purified 6-Bromoisoquinolin-7-ol | 70-85% (overall) | >98% |

Analytical Characterization

The identity and purity of the synthesized 6-Bromoisoquinolin-7-ol should be confirmed by a combination of analytical techniques.

Table of Expected Analytical Data:

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons in the range of 7.0-9.0 ppm. Specific shifts will depend on the solvent used.[9] |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons typically appear between 110-150 ppm.[10] |

| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺: 223.97 (for ⁷⁹Br) and 225.97 (for ⁸¹Br) in an approximate 1:1 ratio.[11] |

| HPLC (RP) | Purity | >98% |

| Melting Point | Range | To be determined experimentally. |

Detailed Analytical Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of 6-Bromoisoquinolin-7-ol.

-

Methodology: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the product.

-

Methodology: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak.[11]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the final product.

-

Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is a common starting point.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main peak.

-

-

Process Development and Scale-Up Considerations

Scaling up the synthesis of 6-Bromoisoquinolin-7-ol requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Diagram of Key Scale-Up Considerations:

Caption: Interconnected considerations for process scale-up.

-

Process Safety:

-

Exothermicity: The bromination reaction with NBS is exothermic.[12] On a large scale, the rate of addition of the NBS solution must be carefully controlled to manage the heat generated and maintain the reaction temperature within the specified range. A reliable cooling system is essential.

-

NBS Handling: While safer than bromine, NBS is still a reactive and hazardous solid.[13] Dust generation during charging of the reactor should be minimized through the use of contained charging systems.

-

Solvent Choice: The use of chlorinated solvents like dichloromethane on a large scale is often discouraged due to environmental concerns. Alternative solvents should be investigated during process development. Acetic acid is a viable option, but its recovery and disposal need to be considered.

-

-

Reaction Kinetics and Optimization:

-

Stoichiometry: The stoichiometry of NBS should be carefully optimized. While a slight excess is used to ensure complete conversion of the starting material, a large excess can lead to the formation of di-brominated byproducts.

-

Temperature Control: Precise temperature control is crucial for regioselectivity and to minimize side reactions.

-

-

Work-up and Purification:

-

Filtration and Washing: On a large scale, filtration and washing of the precipitated product need to be efficient to remove impurities and residual reagents. The choice of filtration equipment (e.g., filter press, centrifuge) will depend on the scale of operation.

-

Crystallization: The development of a robust crystallization process is key to obtaining a product with high purity and consistent physical properties (e.g., crystal size and shape), which can impact downstream processing.

-

-

Waste Management:

-

The process generates waste streams containing acetic acid, succinimide, and inorganic salts. A comprehensive waste management plan should be developed to handle these streams in an environmentally responsible manner. Solvent recovery and recycling should be considered to improve the overall process economy.

-

Conclusion

The synthetic route and protocols outlined in this application note provide a solid foundation for the large-scale production of 6-Bromoisoquinolin-7-ol. By understanding the underlying chemistry, carefully controlling reaction parameters, and implementing robust safety procedures, researchers and production chemists can confidently synthesize this important building block for the advancement of pharmaceutical research and development. The principles and considerations discussed herein are intended to serve as a practical guide for process optimization and successful scale-up.

References

-

PubChem. 7-Bromoisoquinolin-1-ol. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

-

University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. [Link]

-

Wiriyachitra, P., & Cava, M. P. (1976). Aromatic hydroxylation of some isoquinoline-type alkaloids. The Journal of Organic Chemistry, 41(19), 3247–3249. [Link]

-

ResearchGate. A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

Scientific Update. A Dangerous Bromance. [Link]

-

ResearchGate. meta‐Hydroxylation of Pyridines, Quinolines, and Isoquinolines Using Dearomatized Intermediates. [Link]

- Google Patents.

-

ResearchGate. How to do workup after doing bromination with NBS? [Link]

-